2-(Dimethylamino)propan-1-ol

pharmaceutical intermediate asymmetric synthesis opioid analgesic

2-(Dimethylamino)propan-1-ol (CAS 15521-18-3) is a C5 amino alcohol with a tertiary amine center adjacent to a primary hydroxyl group, classifying it as a 1,2-aminoalcohol. This bifunctional structure confers both nucleophilic amine reactivity and hydroxyl-derived hydrogen-bonding and derivatization capabilities.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 15521-18-3
Cat. No. B094322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)propan-1-ol
CAS15521-18-3
SynonymsN,N-dimethylalaninol
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(CO)N(C)C
InChIInChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3
InChIKeyPBKGYWLWIJLDGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)propan-1-ol (CAS 15521-18-3): Technical Identity and Procurement Context


2-(Dimethylamino)propan-1-ol (CAS 15521-18-3) is a C5 amino alcohol with a tertiary amine center adjacent to a primary hydroxyl group, classifying it as a 1,2-aminoalcohol [1]. This bifunctional structure confers both nucleophilic amine reactivity and hydroxyl-derived hydrogen-bonding and derivatization capabilities [2]. With a molecular weight of 103.16 g/mol, the compound exists as a colorless liquid at ambient conditions (boiling point 150.3 °C, density 0.889 g/cm³ at 26 °C) [1].

2-(Dimethylamino)propan-1-ol: Why In-Class Substitution Cannot Be Assumed


Amino alcohols with the empirical formula C5H13NO or those bearing tertiary amine/primary alcohol motifs exhibit wide variations in physicochemical properties and biological performance that preclude generic interchange. For 2-(dimethylamino)propan-1-ol, the specific 1,2-arrangement of the amine and hydroxyl groups generates a chiral center [1], enabling enantioselective synthetic utility absent in constitutional isomers like 3-dimethylamino-1-propanol or structural analogs such as 2-amino-2-methyl-1-propanol (AMP) [2]. The balance of lipophilicity (XLogP3 = 0) and hydrogen-bonding capacity (1 donor, 2 acceptors) [3] dictates solubility and membrane partitioning behavior distinct from other amino alcohols, directly impacting downstream synthetic yields and pharmacokinetic profiles.

Quantitative Differentiation of 2-(Dimethylamino)propan-1-ol from Structural and Functional Analogs


Chiral Center and Pharmaceutical Intermediacy: Enantiopure Synthesis of Levomethadone Hydrochloride

2-(Dimethylamino)propan-1-ol serves as a critical chiral building block in the synthesis of levomethadone hydrochloride [1]. The patent method utilizes (R)-2-(dimethylamino)propan-1-ol, obtained by reduction of N,N-dimethyl-D-alanine with borax, as the source of chirality for the final active pharmaceutical ingredient [2]. In contrast, the achiral analog 2-amino-2-methyl-1-propanol (AMP, CAS 124-68-5) cannot provide stereochemical control in such synthetic pathways [3].

pharmaceutical intermediate asymmetric synthesis opioid analgesic

Physicochemical Differentiation: Boiling Point, Density, and Vapor Pressure Against 2-Amino-2-methyl-1-propanol (AMP)

2-(Dimethylamino)propan-1-ol exhibits a boiling point of 150.3 °C [1] and a density of 0.889 g/cm³ at 26 °C [1], values that are 14.7 °C lower and 0.045 g/cm³ lower, respectively, than 2-amino-2-methyl-1-propanol (AMP), which boils at 165 °C and has a density of 0.934 g/mL at 25 °C . Additionally, the vapor pressure of 2-(dimethylamino)propan-1-ol is 3.62 mmHg at 25 °C , approximately 3.6 times higher than that of AMP (<1 mmHg at 25 °C) .

physical chemistry separation science solvent selection

Physicochemical Differentiation: Boiling Point and Density Against 2-(Diethylamino)ethanol (DEAE)

Compared to 2-(diethylamino)ethanol (DEAE, CAS 100-37-8), 2-(dimethylamino)propan-1-ol exhibits a lower boiling point (150.3 °C [1] vs. 161.1 °C [2]) and a higher density (0.889 g/cm³ at 26 °C [1] vs. 0.884 g/mL at 25 °C [2]). The 10.8 °C lower boiling point of the target compound reflects its smaller molecular weight (103.16 g/mol vs. 117.19 g/mol for DEAE) and differing intermolecular forces.

physical chemistry process chemistry formulation

Basicity (pKa) Differentiation from Primary and Other Tertiary Amino Alcohols

The predicted pKa of 2-(dimethylamino)propan-1-ol is 14.69 ± 0.10 , indicating significantly weaker basicity than 2-amino-2-methyl-1-propanol (AMP, pKa 9.7 at 25 °C) and 2-(diethylamino)ethanol (DEAE, pKa 9.87 at 20 °C) [1]. This 5-unit difference in pKa corresponds to a >100,000-fold difference in proton affinity, fundamentally altering the compound's behavior in acid-base reactions, salt formation, and pH-dependent solubility.

acid-base chemistry reaction selectivity buffer design

Tertiary Amine Character and CO2 Absorption Potential Relative to Primary Amines

As a tertiary amine, 2-(dimethylamino)propan-1-ol is expected to exhibit slower CO2 absorption kinetics compared to primary amines like AMP, which react with CO2 via carbamate formation . Tertiary amines typically show absorption rates of approximately 2.13 mol CO2/h, whereas primary amines can achieve substantially faster rates due to direct carbamate formation pathways [1]. This mechanistic distinction makes the target compound unsuitable for applications requiring rapid CO2 uptake, but potentially advantageous where selective or reversible binding is desired.

gas capture CO2 scrubbing amine chemistry

Flammability and Corrosivity Hazards Relative to DEAE

2-(Dimethylamino)propan-1-ol is classified under GHS as a flammable liquid (H226) and corrosive, causing severe skin burns and eye damage (H314) [1]. Its flash point of 52 °C is identical to that of 2-(diethylamino)ethanol (DEAE) , indicating comparable fire hazard. However, DEAE is additionally classified as acutely toxic (Acute Tox. 4) [2], whereas the target compound's acute toxicity profile is not prominently flagged in available safety data sheets. This suggests a potentially different safety profile for acute oral/dermal toxicity, though direct quantitative comparison of LD50 values is not available from the accessed sources.

chemical safety handling and storage regulatory compliance

Optimal Research and Industrial Use Cases for 2-(Dimethylamino)propan-1-ol (CAS 15521-18-3)


Chiral Pharmaceutical Intermediate for Opioid Analgesic Synthesis

The compound is specified as a chiral building block in the patented synthesis of levomethadone hydrochloride [1]. The (R)-enantiomer, obtained via borax-mediated reduction of N,N-dimethyl-D-alanine, introduces stereochemical purity essential for the pharmacological activity of the final drug product. Researchers and manufacturers engaged in opioid analgesic synthesis should procure the enantiopure (R)- or (S)-forms rather than the racemate to achieve desired stereochemical outcomes [1].

Ligand for Coordination Chemistry and Metal-Organic Framework Synthesis

2-(Dimethylamino)propan-1-ol acts as a bridging ligand in the synthesis of a copper-based metal-organic framework (MOF), where dinuclear copper units are linked by acetate ions to form polymeric chains [2]. This application leverages the compound's bifunctional nature—tertiary amine for metal coordination and hydroxyl for hydrogen-bonding network formation—making it suitable for researchers developing novel porous materials for catalysis, gas storage, or separation applications .

Solvent or Co-solvent in Organic Synthesis Requiring Tertiary Amine Functionality

Due to its tertiary amine character and weak basicity (predicted pKa 14.69) , 2-(dimethylamino)propan-1-ol can serve as a non-nucleophilic base or solvent in reactions where stronger bases like AMP (pKa 9.7) would cause unwanted side reactions. Its boiling point of 150.3 °C [3] and density of 0.889 g/cm³ [3] make it a moderate-volatility liquid suitable for standard laboratory distillation and recovery protocols.

Precursor for Quaternary Ammonium Surfactants or Corrosion Inhibitors

As a tertiary amine, 2-(dimethylamino)propan-1-ol can be quaternized with alkyl halides to produce cationic surfactants. While not as widely documented as DEAE-based surfactants, the compound's lower boiling point (150.3 °C vs. 161.1 °C for DEAE) [3] [4] and weaker basicity may offer processing advantages in quaternization reactions or final product properties. This application area represents a class-level inference from tertiary amino alcohol chemistry [5].

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